Hexahydrofuro[3,4-b]pyrazin-2(1H)-one
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2,4,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C6H10N2O2/c9-6-1-7-4-2-10-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
OYOVJNHJTUEVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CO1)NC(=O)CN2 |
Origin of Product |
United States |
Synthetic Methodologies for Hexahydrofuro 3,4 B Pyrazin 2 1h One Derivatives
Diverse Synthetic Approaches to the Hexahydrofuro[3,4-b]pyrazine Nucleus
The construction of the bicyclic Hexahydrofuro[3,4-b]pyrazine core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent diversity.
Ring Opening and Cyclization Strategies
Ring-opening and subsequent cyclization reactions represent a powerful strategy for the synthesis of fused heterocyclic systems. In the context of analogous structures, this often involves the nucleophilic opening of a strained ring, such as an epoxide or aziridine (B145994), followed by an intramolecular cyclization to form the desired bicyclic scaffold.
A notable example of a similar transformation involves the synthesis of hexahydro-h-oxazolo[3,4-a]pyrazin-3-ones from fused aziridines. In this method, a fused ring aziridine is treated with an amino alcohol, leading to the ring opening of the aziridine by the amine. The resulting intermediate, an aminomethyl oxazolidinone, can then undergo an intramolecular cyclization to form the fused piperazine (B1678402) ring system. clockss.org This strategy highlights the potential for a similar approach to Hexahydrofuro[3,4-b]pyrazin-2(1H)-one, where a suitably functionalized furan (B31954) precursor could undergo a ring-opening and cyclization cascade with an amine-containing fragment.
Another relevant strategy is the transformation of 3-hydroxy-3,4-dihydropyrido[2,1-c] rsc.orgnih.govoxazine-1,8-diones, which can undergo an oxazinone ring-opening followed by cyclization with binucleophiles to construct polycyclic pyridones. mdpi.comresearchgate.net This approach, which relies on the unmasking of a reactive intermediate through ring-opening, could be conceptually applied to furanone precursors to generate the this compound skeleton.
The table below summarizes representative ring-opening and cyclization strategies for analogous heterocyclic systems.
| Starting Material | Reagents | Intermediate | Product | Ref |
| Fused Ring Aziridine | Aminoalcohol | Aminomethyl oxazolidinone | Hexahydro-h-oxazolo[3,4-a]pyrazin-3-one | clockss.org |
| 3-hydroxy-3,4-dihydropyrido[2,1-c] rsc.orgnih.govoxazine-1,8-dione | Binucleophiles | Ring-opened intermediate | Polycyclic Pyridone | mdpi.comresearchgate.net |
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single synthetic operation by combining three or more starting materials. While specific MCRs for this compound are not extensively documented, the principles of MCRs can be applied to its synthesis. For instance, the Ugi or Passerini reactions, which are powerful tools for the synthesis of peptide-like structures, could be adapted.
A relevant example is the Ugi-Zhu three-component reaction used to synthesize pyrrolo[3,4-b]pyridin-5-ones. This one-pot process involves the coupling of an isocyanoacetamide, an amine, and an aldehyde, followed by a cascade sequence of aza-Diels-Alder reaction, N-acylation, and aromatization. mdpi.com A similar strategy could be envisioned for the target scaffold, where a furan-based component is incorporated into a multicomponent reaction sequence.
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is another powerful tool for the synthesis of fused imidazole (B134444) systems, such as imidazo[1,2-a]pyrazin-8-amines. This reaction combines an amidine, an aldehyde, and an isocyanide to rapidly build molecular complexity. rug.nl The adaptation of such MCRs to include furan-containing building blocks could provide a direct entry to the Hexahydrofuro[3,4-b]pyrazine nucleus.
The following table outlines some multicomponent reactions used for the synthesis of related heterocyclic structures.
| Reaction Type | Components | Product | Ref |
| Ugi-Zhu 3CR | Isocyanoacetamide, Amine, Aldehyde | Pyrrolo[3,4-b]pyridin-5-one | mdpi.com |
| Groebke-Blackburn-Bienaymé 3CR | Amidine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyrazin-8-amine | rug.nl |
Stereoselective Synthesis of Fused Furan-Pyrazine Scaffolds
The control of stereochemistry is crucial in the synthesis of biologically active molecules. Stereoselective methods for the synthesis of fused furan-pyrazine scaffolds aim to control the relative and absolute configuration of the stereocenters within the molecule.
For the related 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one system, a stereoselective approach has been described. nih.gov This highlights the importance of chiral auxiliaries, asymmetric catalysts, or the use of chiral starting materials to induce stereoselectivity. In the synthesis of this compound, a stereoselective strategy could involve a diastereoselective cyclization of a chiral precursor.
An example of a stereoselective synthesis leading to a fused furan system is the diastereoselective incorporation of hydroxyl groups into a hexahydrofuro[3,2-f]indolizin-7(2H)-one. This process involves a diastereoselective olefin epoxidation and a stereoselective epoxide ring opening. rsc.org Such strategies could be adapted to control the stereochemistry of the furan portion of the this compound core.
Key Intermediate Synthesis and Derivatization
The synthesis of this compound derivatives often relies on the preparation of key intermediates that can be further elaborated. A common strategy for a related system, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, involves the initial construction of a substituted pyrazine (B50134) ring, which is then fused with the second ring. nih.gov
For the target molecule, a plausible key intermediate would be a substituted furan-3,4-dicarboxylic acid or a derivative thereof. This intermediate could then be reacted with a diamine to form the pyrazinone ring. Alternatively, a suitably functionalized pyrazine could be prepared first, followed by the annulation of the furan ring.
Catalytic Systems and Reaction Conditions in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of the this compound scaffold can benefit from various catalytic systems.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a broad range of reactions for the formation of C-C and C-N bonds, which are essential for the construction of the Hexahydrofuro[3,4-b]pyrazine nucleus. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly valuable for the derivatization of the heterocyclic core. mdpi.com
While direct examples for the synthesis of the target molecule are scarce, the functionalization of pyrazine rings using transition metal catalysis is well-established. These methods can be applied to introduce substituents onto a pre-formed Hexahydrofuro[3,4-b]pyrazine core or to construct the ring system itself through catalytic cyclization reactions. mdpi.com For instance, a palladium-catalyzed intramolecular C-N bond formation could be a key step in the final cyclization to form the pyrazinone ring.
The table below provides examples of transition metal-catalyzed reactions used in the synthesis of related heterocyclic compounds.
| Reaction Type | Catalyst | Substrates | Product | Ref |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Dihalopyrazine, Indole derivative | Indolylpyrazine | mdpi.com |
| Intramolecular Heck Reaction | Pd₂(dba)₃, P(o-tol)₃ | Cyclic enamide | Tricyclic system | mdpi.com |
Organocatalytic Approaches
Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and efficient alternative to metal-based catalysts. tcichemicals.commdpi.commdpi.com For the construction of chiral heterocycles like this compound derivatives, organocatalysis provides pathways to establish stereocenters with high fidelity. While specific organocatalytic syntheses for this exact scaffold are not extensively documented in publicly available research, plausible strategies can be extrapolated from the synthesis of structurally related fused pyrazinone and furo-fused systems.
One potential organocatalytic strategy could involve a cascade reaction, a powerful method for building molecular complexity in a single step. mdpi.com For instance, a chiral amine catalyst, such as a derivative of proline, could be employed to facilitate a Michael-addition/cyclization cascade. semanticscholar.org In a hypothetical reaction, a suitably functionalized furan precursor could react with an activated imine or enamine intermediate generated in situ. The catalyst would control the stereochemical outcome of the initial conjugate addition, which would then be followed by an intramolecular cyclization and lactamization to furnish the desired this compound core. The choice of catalyst is critical, with diarylprolinol silyl (B83357) ethers often showing excellent performance in terms of both yield and enantioselectivity in similar transformations. semanticscholar.org
Another viable approach is the use of bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, which can activate both the nucleophile and the electrophile through hydrogen bonding interactions. These catalysts have been successfully applied in the synthesis of various nitrogen-containing heterocycles. researchgate.net A potential synthetic route could involve the reaction of a chiral furan-based amine with a glyoxylate-derived electrophile, where the bifunctional catalyst would orchestrate the stereoselective formation of the pyrazinone ring.
The table below illustrates the effectiveness of different organocatalysts in a model cascade reaction for the synthesis of a pyrazolidine (B1218672) derivative, which shares structural motifs with the target compound. semanticscholar.org
| Entry | Catalyst | Time (d) | Yield (%) | ee (%) |
| 1 | (S)-Proline | 1 | <10 | - |
| 2 | MacMillan's Catalyst | 1 | 21 | 13 |
| 3 | (S)-Diphenylprolinol trimethylsilyl (B98337) ether | 1 | 86 | 82 |
| 4 | (S)-2-(Trifluoromethyl)pyrrolidine | 1 | 89 | 79 |
This table is illustrative and based on a related pyrazolidine synthesis.
Optimization of Reaction Parameters
The efficiency and selectivity of organocatalytic reactions are highly dependent on the reaction conditions. Therefore, meticulous optimization of various parameters is essential to achieve the desired outcome. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and substrate concentration.
Catalyst Loading: The amount of organocatalyst used can significantly impact the reaction rate and, in some cases, the stereoselectivity. While higher catalyst loadings may lead to faster reactions, they also increase the cost and can complicate product purification. Typically, catalyst loadings in the range of 5–20 mol% are investigated to find the optimal balance.
Solvent: The solvent plays a crucial role in organocatalytic reactions by influencing the solubility of reactants and the stability of transition states. A range of solvents with varying polarities and coordinating abilities, such as dichloromethane (B109758) (DCM), toluene, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN), are usually screened. In some cases, the use of protic solvents or additives can have a beneficial effect on the reaction.
Temperature: The reaction temperature can affect both the reaction rate and the stereoselectivity. Lower temperatures often lead to higher enantioselectivity by favoring the more ordered transition state. However, this may come at the cost of a longer reaction time. Therefore, a temperature profile is often studied to identify the optimal conditions.
Additives: The addition of co-catalysts or additives, such as acids or bases, can have a profound effect on the reaction outcome. For instance, the presence of a Brønsted or Lewis acid can enhance the electrophilicity of the substrate, leading to improved reactivity.
The following table demonstrates the effect of solvent on the yield and enantioselectivity of a model organocatalytic reaction.
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | CH2Cl2 | 86 | 82 |
| 2 | Toluene | 75 | 80 |
| 3 | THF | 68 | 75 |
| 4 | MeCN | 55 | 60 |
This table is illustrative and based on a related pyrazolidine synthesis. semanticscholar.org
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. frontiersin.org This has led to the adoption of advanced techniques such as microwave-assisted synthesis and flow chemistry, which often lead to shorter reaction times, higher yields, and reduced waste generation. nih.govmdpi.com
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. nih.govsoci.org In a flow setup, reactants are continuously pumped through a reactor, where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and selectivity. The synthesis of various heterocyclic scaffolds has been successfully translated to flow processes, and this technology holds great promise for the large-scale production of complex molecules like this compound. A scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been reported via a continuous flow process, highlighting the potential of this technique for related heterocycles. researchgate.net
Green Chemistry Considerations: The principles of green chemistry aim to minimize the environmental impact of chemical processes. nih.govdigitellinc.com In the context of synthesizing this compound derivatives, several green chemistry principles can be applied. The use of organocatalysts is inherently greener than using heavy metal catalysts. unibo.it Furthermore, the selection of environmentally benign solvents, or even the use of solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. Atom economy is another important consideration, and designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. One-pot and multicomponent reactions are excellent examples of atom-economical processes that are well-suited for the synthesis of complex heterocyclic systems. nih.gov
The following table provides a comparison of a conventional batch synthesis with a flow chemistry approach for a related pyrazole (B372694) synthesis.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 9 hours | 16 minutes |
| Yield | Similar | Similar |
| Scalability | Limited | High |
| Safety | Lower | Higher |
This table is illustrative and based on the synthesis of pyrazolopyrimidinone (B8486647) derivatives. mdpi.com
Molecular Modeling and Computational Chemistry of Hexahydrofuro 3,4 B Pyrazin 2 1h One Derivatives
Quantum Chemical Investigations and Electronic Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of hexahydrofuro[3,4-b]pyrazin-2(1H)-one derivatives at the molecular level. These computational tools allow for the detailed examination of electron distribution, orbital energies, and intramolecular interactions that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations and Energy Gap Analysis
Density Functional Theory (DFT) is a robust method used to optimize the geometry of molecules and determine their electronic properties. bhu.ac.innih.govsemanticscholar.org For derivatives of the this compound scaffold, calculations are typically performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p). semanticscholar.orgnih.govsemanticscholar.org This approach provides a reliable estimation of the molecule's most stable three-dimensional structure.
A critical parameter derived from these calculations is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. science.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. science.gov The push-pull electronic effects of substituents on the core structure can significantly influence this energy gap. science.gov
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.58 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.33 | Indicates chemical reactivity and kinetic stability. |
Analysis of Frontier Molecular Orbitals (FMOs)
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO. wikipedia.orgunesp.br The spatial distribution of these orbitals is crucial for predicting the most probable sites for electrophilic and nucleophilic attacks. bhu.ac.in
For a typical this compound derivative, the HOMO is often localized on the more electron-rich portions of the molecule, such as the pyrazine (B50134) ring nitrogens and the oxygen atoms of the furo-one moiety. This localization indicates that these are the likely sites for electrophilic attack. In contrast, the LUMO is generally distributed over the electron-deficient regions, such as the carbonyl carbon of the lactam ring, highlighting it as a potential site for nucleophilic attack. bhu.ac.inresearchgate.net
Natural Bond Orbital (NBO) Analysis
In the this compound system, significant stabilization energies are expected from interactions involving the lone pairs of electrons on the nitrogen and oxygen atoms. For instance, the delocalization of a nitrogen lone pair (LP) into an adjacent anti-bonding sigma orbital (σ*) indicates a stabilizing hyperconjugative effect. These interactions reveal the intricate electronic network that maintains the structural integrity of the fused ring system. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | σ* (C2-C3) | 3.15 | Lone Pair -> Anti-bonding Sigma |
| LP (O5) | σ* (C4-C4a) | 1.89 | Lone Pair -> Anti-bonding Sigma |
| σ (C7-H) | σ* (N1-C2) | 0.75 | Sigma -> Anti-bonding Sigma |
Conformational Analysis and Molecular Dynamics Simulations
The non-planar, saturated rings of the this compound core allow for significant conformational flexibility. Conformational analysis is employed to identify the most stable, low-energy spatial arrangements of the molecule. uci.edu The bicyclic system can adopt various conformations, and computational methods can predict the relative energies and equilibrium populations of these conformers. researchgate.net
Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of these derivatives in a physiological environment, such as in aqueous solution. researchgate.net MD simulations track the atomic movements over time, providing insights into the molecule's structural stability, flexibility, and interactions with surrounding solvent molecules. semanticscholar.org Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the ligand's conformation, while the Root Mean Square Fluctuation (RMSF) helps identify the most flexible regions of the molecule. Such simulations have shown that for pyrazine derivatives, the combination with proteins can enhance the stability of the protein-ligand complex. researchgate.netsemanticscholar.org
Ligand-Protein Interaction Studies and Molecular Docking
Given that pyrazine-based compounds are of great importance in medicinal chemistry, understanding their interactions with biological macromolecules is crucial. nih.govresearchgate.nettandfonline.com Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govasianpubs.org This method is instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity. semanticscholar.org
Active Site Characterization and Binding Modes
Molecular docking studies of this compound derivatives into the active sites of various protein targets, such as kinases or proteases, can reveal their potential binding modes. researchgate.net The pyrazine moiety is a versatile interaction center, capable of forming multiple types of non-covalent bonds. nih.govresearchgate.net
The most common interactions for pyrazine-containing ligands include:
Hydrogen Bonds : The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, forming strong interactions with donor residues in the protein active site, such as the side chains of glutamic acid, serine, or the backbone N-H groups. nih.govmdpi.com
Hydrophobic Interactions : The carbon backbone of the fused ring system can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine. researchgate.netnih.gov
π-Interactions : In cases where the pyrazine ring is part of an aromatic system, it can participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, tryptophan, or cationic residues like arginine and lysine. researchgate.netrsc.org
These combined interactions determine the binding affinity and specificity of the ligand for its target protein. nih.gov
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Pyrazine N1 | GLU-150 (Side Chain OH) | Hydrogen Bond | 2.1 |
| Lactam C=O | SER-152 (Backbone NH) | Hydrogen Bond | 1.9 |
| Furan (B31954) Ring | PHE-85 | Hydrophobic/π-Alkyl | 3.8 |
| Pyrazine Ring | LEU-78 | Hydrophobic | 4.1 |
Binding Energy Calculations and Ligand Efficiency
For a hypothetical series of this compound derivatives, researchers would first perform molecular docking to predict the binding pose of each compound within the active site of a specific biological target. Following this, molecular dynamics simulations would be run to observe the dynamic stability of the ligand-protein complex. The binding free energy would then be calculated from these simulations.
Ligand Efficiency (LE) is a crucial metric derived from binding energy that relates the potency of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). It is calculated as the binding energy divided by the number of heavy atoms. This metric helps medicinal chemists identify smaller, more efficient fragments that can be optimized into potent drug candidates without becoming excessively large or complex. A higher ligand efficiency value is generally desirable, as it suggests a more optimal binding interaction per atom.
For instance, in a study on novel cyclooxygenase inhibitors, researchers calculated the free energy of binding for various derivatives to assess their interaction stability within the enzyme's active site. researchgate.net Similar calculations for this compound derivatives would be essential to quantify their potential as inhibitors for a given target.
Table 1: Illustrative Binding Energy and Ligand Efficiency Data (Note: This table is for illustrative purposes only, as specific data for this compound derivatives is not available.)
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |
| Derivative A | Protein X | -9.5 | 18 | 0.53 |
| Derivative B | Protein X | -8.2 | 16 | 0.51 |
| Derivative C | Protein X | -10.1 | 22 | 0.46 |
In Silico Prediction of Molecular Properties for Design Optimization
In silico (computer-based) tools are indispensable for predicting the physicochemical properties of molecules, which helps in optimizing their drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA)
Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen). tandfonline.comnih.gov It is a strong predictor of a drug's ability to permeate cell membranes. tandfonline.com Molecules with a lower TPSA are generally more capable of passive diffusion across lipid bilayers, such as the intestinal lining for oral absorption or the blood-brain barrier.
Generally, for good oral bioavailability, a TPSA value of less than 140 Ų is considered favorable. tandfonline.com Calculating the TPSA for a series of this compound derivatives would allow researchers to prioritize compounds with a higher likelihood of being well-absorbed after oral administration. Modifications to the scaffold, such as adding non-polar groups, could be explored to modulate the TPSA and improve permeability.
Molecular Flexibility and Shape Index
Molecular flexibility, often quantified by the number of rotatable bonds, influences how well a molecule can adapt its conformation to fit into a protein's binding site. While some flexibility is necessary for effective binding, excessive flexibility can lead to a significant loss of entropy upon binding, which is energetically unfavorable. A typical guideline for drug-like molecules is to have 10 or fewer rotatable bonds.
The Molecular Shape Index describes the three-dimensional structure of a molecule. Shape complementarity between a ligand and its receptor is a cornerstone of molecular recognition. Computational tools can analyze molecular shape to guide the design of derivatives that better fit the topology of a target's active site, thereby enhancing binding affinity and selectivity.
Lipophilicity (LogP) in Relation to Biological Activity
Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a critical physicochemical property that affects nearly all aspects of a drug's behavior, including its absorption, distribution, potency, and metabolism. nih.govmdpi.com It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water.
A compound's LogP value influences its biological activity in several ways:
Membrane Permeability : Molecules need a certain level of lipophilicity to cross biological membranes to reach their target.
Aqueous Solubility : Highly lipophilic compounds (high LogP) often have poor solubility in aqueous environments like the bloodstream, which can hinder their formulation and administration.
Protein Binding : Lipophilic drugs tend to bind more strongly to plasma proteins, which can reduce the concentration of the free drug available to act on its target.
Metabolism : Increased lipophilicity can lead to faster metabolic breakdown by enzymes in the liver.
For drug candidates, a balanced LogP is crucial. According to Lipinski's Rule of Five, a widely used guideline for oral drug-likeness, a LogP value of less than 5 is generally preferred. The relationship between LogP and biological activity is often non-linear; increasing lipophilicity may initially increase activity by improving membrane passage, but excessive lipophilicity can lead to poor solubility, increased toxicity, and rapid metabolism, ultimately reducing efficacy. nih.gov
In the design of this compound derivatives, computational tools would be used to predict the LogP of each new analog. This allows chemists to systematically modify the structure to achieve an optimal lipophilicity profile that balances potency with favorable pharmacokinetic properties.
Table 2: Illustrative Physicochemical Properties for Design Optimization (Note: This table is for illustrative purposes only, as specific data for this compound derivatives is not available.)
| Compound Derivative | TPSA (Ų) | Rotatable Bonds | Calculated LogP |
| Derivative A | 75.6 | 3 | 2.1 |
| Derivative B | 88.1 | 4 | 1.8 |
| Derivative C | 70.2 | 5 | 2.9 |
Structure-Activity Relationship of this compound Analogues Not Found in Current Research
An extensive review of available scientific literature did not yield specific information regarding the structure-activity relationship (SAR) studies of analogues of the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its key structural features for biological activity, the impact of substituent modifications, or its specific interactions with biological targets such as the Neuropeptide S (NPS) receptor and FLT3 kinase as requested.
Research in related but structurally distinct heterocyclic compounds does provide insights into the SAR for these specific biological targets. For instance, studies on oxazolo[3,4-a]pyrazine derivatives have been instrumental in identifying potent antagonists for the Neuropeptide S (NPS) receptor. Similarly, research into pyrido[3,4-b]pyrazin-2(1H)-one derivatives has led to the development of potent inhibitors for FLT3 kinase, a target relevant in certain types of leukemia. nih.govresearchgate.net
However, these findings are specific to their respective chemical scaffolds and cannot be extrapolated to the This compound core structure. The fusion of a furan ring system with the pyrazinone core, as in the requested compound, creates a unique three-dimensional structure and electronic distribution. The SAR for such a molecule would be distinct from those of the pyridopyrazinone or oxazolopyrazine families.
Without dedicated research on This compound and its analogues, any discussion on the following topics would be speculative:
Structure Activity Relationship Sar Studies of Hexahydrofuro 3,4 B Pyrazin 2 1h One Analogues
SAR in the Context of Specific Biological Targets:No literature was found that linksHexahydrofuro[3,4-b]pyrazin-2(1H)-oneto either Neuropeptide S (NPS) receptor antagonism or FLT3 kinase inhibition. Therefore, a specific SAR analysis for these targets is not possible.
Further research and synthesis of analogue libraries of Hexahydrofuro[3,4-b]pyrazin-2(1H)-one would be required to elucidate its pharmacological profile and establish a clear structure-activity relationship for any potential biological targets.
GLP-1 Receptor Modulation
Glucagon-like peptide-1 (GLP-1) receptor agonists are a significant class of therapeutics for managing type 2 diabetes and obesity. They function by mimicking the effects of the endogenous incretin (B1656795) hormone GLP-1, which enhances glucose-dependent insulin (B600854) secretion. The development of small-molecule, non-peptide agonists for the GLP-1 receptor is an area of intense research. However, based on available scientific literature, specific structure-activity relationship studies detailing the modulation of the GLP-1 receptor by analogues of this compound have not been reported. Research in this field has predominantly focused on peptide-based agents or other distinct non-peptide scaffolds.
Acyl-Acyl Carrier Protein (ACP) Thioesterase Inhibition
Acyl-acyl carrier protein (ACP) thioesterases are enzymes that play a crucial role in the termination of fatty acid synthesis. Inhibition of these enzymes is a target for the development of novel herbicides and potentially other therapeutic agents. While various heterocyclic compounds have been investigated as inhibitors of acyl-ACP thioesterase, there are no specific SAR studies in the accessible scientific literature that describe the inhibitory activity of this compound analogues against this enzyme target.
PI3K/HDAC Dual Inhibition
The phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways are critical in cell signaling and are often dysregulated in cancers, particularly leukemia. nih.govresearchgate.net Simultaneous inhibition of both PI3K and HDAC has emerged as a promising strategy for cancer therapy. nih.gov Research has been conducted on a series of novel pyrazin-2(1H)-one derivatives as dual inhibitors of PI3K and HDAC. nih.govresearchgate.net These studies provide valuable SAR insights into this class of compounds.
In one such study, a series of pyrazin-2(1H)-one derivatives were designed and synthesized to explore their dual inhibitory potential. nih.govresearchgate.net The general structure involved a pyrazinone core linked to moieties known to interact with the PI3K and HDAC enzymes. The SAR exploration focused on modifications of the linker and the cap group of the molecules.
Key findings from these studies revealed that the nature of the substituent on the pyrazinone ring and the linker connecting to the zinc-binding group for HDAC inhibition were crucial for potency and selectivity. One of the most potent compounds to emerge from this research was compound 9q . nih.govresearchgate.net This compound demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 372 nM and exceptionally strong inhibition of HDAC6 with an IC50 value of 4.5 nM. nih.govresearchgate.net Furthermore, it showed significant anti-proliferative effects against the MV4-11 leukemia cell line, with an IC50 of 0.093 µM. nih.govresearchgate.net
Further mechanistic investigations showed that compound 9q was able to induce apoptosis and cause cell cycle arrest in the G2/M phase in MV4-11 cells. nih.govresearchgate.net It also promoted the acetylation of α-tubulin, a substrate of HDAC6, and effectively blocked the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net These results underscore the potential of the pyrazinone scaffold as a foundation for developing effective dual PI3K/HDAC inhibitors for leukemia treatment. nih.gov
Table of Mentioned Compounds
Biological and Mechanistic Investigations of Hexahydrofuro 3,4 B Pyrazin 2 1h One
Target Identification and Validation
No specific molecular targets for Hexahydrofuro[3,4-b]pyrazin-2(1H)-one have been identified or validated in the reviewed literature.
Enzymatic Inhibition Studies
There are no published studies detailing the inhibitory effects of this compound on enzymatic systems.
Kinase Assays
Data from kinase assays involving this compound are not available.
Thioesterase Inhibition
The potential for this compound to act as a thioesterase inhibitor has not been reported.
Other Enzyme Systems
Investigations into the inhibitory activity of this compound against other enzyme systems have not been found in the literature.
Receptor Binding Assays and Modulatory Effects
Information regarding the interaction of this compound with specific receptors is not available.
Neuropeptide S Receptor System
There are no studies available that describe the binding affinity or modulatory effects of this compound on the Neuropeptide S receptor system.
GLP-1 Receptor System
There is no available research documenting the interaction or effects of this compound on the Glucagon-like peptide-1 (GLP-1) receptor system. The GLP-1 receptor is a key target in the management of type 2 diabetes and obesity, with agonists to this receptor promoting glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. researchgate.netnih.gov However, no studies have been published that investigate whether this compound acts as an agonist or antagonist of this receptor, or has any modulatory effect on its signaling cascade.
Cellular Mechanism of Action
Detailed investigations into the cellular mechanism of action for this compound have not been reported. While many heterocyclic compounds, including various pyrazine (B50134) derivatives, have been investigated for their biological activities, specific data for this particular fused ring system is absent. mdpi.comnih.gov
Antiproliferative Activities and Cell Cycle Effects
There is no published data on the antiproliferative activities of this compound against any cancer cell lines. Consequently, there are no findings regarding its potential effects on cell cycle progression, such as induction of cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M).
Signaling Pathway Modulation (e.g., PI3K/AKT/mTOR)
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival, and is often dysregulated in cancer. nih.gov There is no evidence from scientific studies to suggest that this compound modulates the PI3K/AKT/mTOR pathway. Research has not been conducted to determine if it can inhibit or activate key proteins within this pathway, such as PI3K, AKT, or mTOR.
Impact on Gene Expression and Protein Regulation
No studies have been performed to analyze the impact of this compound on global gene expression or the regulation of specific proteins. Therefore, information regarding its potential to alter the transcriptome or proteome of cells, which could provide insights into its biological functions and mechanisms of action, is not available.
Future Directions and Research Perspectives
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted modification of lead compounds to improve their pharmacological properties. For derivatives of hexahydrofuro[3,4-b]pyrazin-2(1H)-one, several strategies can be envisioned based on studies of analogous heterocyclic systems.
Structure-activity relationship (SAR) studies on related compounds, such as furazano[3,4-b]pyrazines, have demonstrated that even minor structural modifications can significantly impact biological activity. For instance, in a series of furazano[3,4-b]pyrazine derivatives investigated as mitochondrial uncouplers, the nature and position of substituents on an aniline (B41778) ring appended to the pyrazine (B50134) core were found to be critical for potency. nih.govnih.gov Altering the electronic properties and steric bulk of these substituents could fine-tune the compound's pKa and lipophilicity, which are crucial for its protonophore activity. nih.govnih.gov
By analogy, a systematic exploration of substituents on the this compound scaffold is a promising avenue for enhancing potency and selectivity. Key positions for modification would include the nitrogen atoms of the pyrazine ring and any available positions on the fused furan (B31954) ring. The introduction of various functional groups, such as halogens, alkyls, and aryl moieties, could modulate the molecule's interaction with its biological target.
The following table, based on data from related furazano[3,4-b]pyrazine analogs, illustrates how systematic modifications can inform rational design.
| Compound Analogue | Modification | Impact on Activity |
|---|---|---|
| Analogue A | Removal of fluorine from aniline ring | Significantly decreased uncoupling ability nih.gov |
| Analogue B | Shifting fluorine from ortho to para position on aniline ring | Decreased EC50 value nih.gov |
| Analogue C | Shifting fluorine from ortho to meta position on aniline ring | Improved activity nih.gov |
| Analogue D | Substitution of the aniline ring with short alkyl chains | Poor capacity to increase cellular respiration nih.gov |
This data underscores the importance of systematic SAR studies in guiding the rational design of potent and selective this compound derivatives.
Development of Novel Synthetic Routes
Efficient and versatile synthetic methodologies are crucial for generating diverse libraries of compounds for biological screening. The development of novel synthetic routes for the this compound core and its derivatives is a key area for future research.
Drawing inspiration from the synthesis of related heterocyclic systems, several strategies could be adapted. For instance, one-pot annelation reactions have been successfully employed for the synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine (B1199360) and appropriate diamines. nih.gov This approach allows for the rapid construction of the core bicyclic system and the introduction of multiple substituents in a controlled manner.
Another promising approach is the use of bicyclocondensation reactions. The bicyclocondensation of 3-aza-1,5-ketoacids and amino alcohols has been shown to produce novel oxazolo[3,2-a]pyrazin-5-one scaffolds with a high degree of diastereocontrol. nih.gov Adapting such a strategy could provide stereoselective access to different isomers of this compound, which is critical as stereochemistry often plays a significant role in biological activity.
Furthermore, diversity-oriented synthesis approaches, like those used for substituted furo[2,3-b]pyrazines, could be employed to generate a wide range of analogs for high-throughput screening. researchgate.net These methods often utilize microwave-assisted organic synthesis to accelerate reaction times and improve yields.
Advanced Computational Approaches in Lead Optimization
In silico methods are invaluable tools in modern drug discovery, accelerating the process of lead optimization and reducing the need for extensive and costly laboratory synthesis. Advanced computational approaches can provide deep insights into the molecular interactions between a ligand and its target, guiding the design of more potent and selective inhibitors.
Molecular docking studies can be employed to predict the binding mode of this compound derivatives within the active site of a target protein. This information can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. For example, computational studies on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors have successfully guided the synthesis of potent compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.
Molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-target complex, offering insights into the stability of the binding and the conformational changes that may occur upon binding. This can be particularly useful in understanding the mechanism of action and in designing compounds with improved pharmacokinetic properties. Recent computational studies on pyrazole-thiazoline derivatives have utilized such approaches to explore their potential as therapeutic agents. nih.gov
Exploration of Additional Biological Targets and Therapeutic Areas
The this compound scaffold represents a privileged structure in medicinal chemistry due to its three-dimensional character and the presence of multiple points for diversification. bohrium.comresearchgate.net While the initial therapeutic applications of this scaffold may be focused on a specific biological target, its versatility suggests the potential for activity across a range of other targets and therapeutic areas.
Fused pyrazine and pyrazinone derivatives have demonstrated a broad spectrum of biological activities. For example, pyrido[3,4-b]pyrazine (B183377) derivatives have been investigated as potent protein kinase inhibitors for the treatment of cancer. rsc.orgnih.gov Given the importance of kinases in numerous signaling pathways, this represents a significant area for future investigation.
Furthermore, related heterocyclic compounds have shown promise in other therapeutic areas. Pyrazoline derivatives, for instance, have been explored for their antimicrobial, anti-inflammatory, and antidepressant properties. researchgate.netnih.gov The unique structural features of the this compound core may confer novel activities against a variety of biological targets.
Future research should therefore involve broad biological screening of this compound derivatives against a diverse panel of targets, including enzymes, receptors, and ion channels. This could uncover novel therapeutic opportunities and expand the potential applications of this promising chemical scaffold.
Q & A
Q. What are the key synthetic routes for Hexahydrofuro[3,4-b]pyrazin-2(1H)-one, and how can reaction conditions be optimized?
The synthesis of hexahydrofuropyrazinones often involves cyclization strategies, such as tandem Prins-pinacol rearrangements or heterocyclic ring closures. For example, stereoselective synthesis of structurally related furanopyrazines can be achieved using aldehydes and borontrifluoride etherate as a catalyst, yielding diastereo- and enantiomerically pure products (up to 86% yield). Key parameters include solvent choice (e.g., THF), temperature control (reflux conditions), and catalyst loading. Reaction progress should be monitored via TLC or HPLC to optimize purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are recommended?
Structural characterization typically employs:
- NMR spectroscopy : To confirm ring connectivity and substituent positions (e.g., and NMR).
- Mass spectrometry : For molecular weight validation (e.g., ESI-MS).
- X-ray crystallography : To resolve stereochemistry in crystalline derivatives.
Comparative data for similar compounds, such as hexahydro-pyrido[1,2-a]pyrazin-6(2H)-one, are available in PubChem and EPA DSSTox databases, providing reference spectral profiles .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HeLa or HEK293).
For example, pyrazinone analogs have shown neuroprotective effects in oxidative stress models, suggesting similar assays could be applied .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require:
- Derivatization : Introduce substituents at the pyrazinone ring (e.g., halogenation, alkylation) or furo group (e.g., hydroxylation).
- Biological testing : Compare analogs in dose-response assays (e.g., IC values for enzyme inhibition).
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like MET kinase. For instance, AMG 337, a pyrazinone derivative, demonstrated potent MET inhibition through optimized substituent positioning .
Q. How can contradictory data in biological activity reports be resolved?
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility checks : Repeat assays in independent labs with standardized protocols.
- Analytical purity validation : Use HPLC-MS to confirm compound integrity (>95% purity).
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects.
Q. What advanced synthetic methodologies enable enantioselective synthesis of this compound?
Enantioselective routes may involve:
- Chiral catalysts : Use of organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-based).
- Dynamic kinetic resolution : Combine asymmetric catalysis with in situ racemization.
The stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol via Prins-pinacol rearrangement demonstrates the efficacy of BF-mediated cyclization for diastereocontrol .
Methodological and Data Analysis
Q. What computational tools are recommended for predicting physicochemical properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and toxicity.
- Quantum mechanics : Gaussian or ORCA for optimizing ground-state geometries.
PubChem’s computational data for related pyrazinones (e.g., CHNO) provides benchmark values for validation .
Q. How can in vivo efficacy be evaluated for therapeutic potential?
- Rodent models : Test neuroprotection in ischemia-reperfusion injury models or antitumor efficacy in xenografts.
- Pharmacokinetics : Measure plasma half-life (t) and bioavailability via LC-MS/MS.
For example, AMG 337 showed robust in vivo blood pressure modulation, highlighting the importance of PK/PD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
